tert-Butyl 4-methyl-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 4-methyl-1H-indole-1-carboxylate is an organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Tert-Butyl 4-methyl-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . These interactions can result in a wide range of biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . These effects can lead to changes in cellular processes and downstream effects that contribute to their therapeutic potential .
Result of Action
Indole derivatives are known to exert a variety of biological effects, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These effects are likely the result of the compound’s interaction with its biological targets and its influence on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-methyl-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to specific proteins, influencing their function and stability. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are essential for understanding how this compound can be used in therapeutic applications and its potential impact on cellular health .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and other xenobiotics. Additionally, this compound can affect the levels of specific metabolites, further elucidating its role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity and therapeutic potential. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in biochemical research and drug development .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-methyl-1H-indole-1-carboxylate can be synthesized starting from commercially available 4-bromo-1H-indole. The synthetic route involves several steps:
Vilsmeier Formylation: The 4-bromo-1H-indole is subjected to Vilsmeier formylation at the 3-position to yield an intermediate compound.
N-Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Horner-Wadsworth-Emmons Olefination:
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-methyl-1H-indole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole core but with different substituents, leading to distinct chemical and biological properties.
Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate: Another indole derivative with antiviral activity.
Uniqueness
tert-Butyl 4-methyl-1H-indole-1-carboxylate is unique due to its specific tert-butyl and methyl substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-methylindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-6-5-7-12-11(10)8-9-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUNEDHIIDXECP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616666 | |
Record name | tert-Butyl 4-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136540-84-6 | |
Record name | tert-Butyl 4-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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